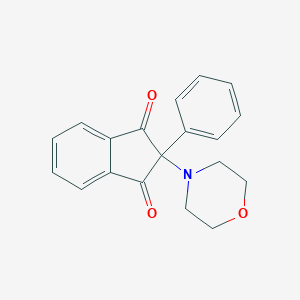

2-Morpholino-2-phenyl-1,3-indandione

説明

2-Morpholino-2-phenyl-1,3-indandione is a derivative of 1,3-indandione, a bicyclic diketone with a phenyl group at the C2 position and a morpholino (tetrahydro-1,4-oxazine) substituent introduced via a Mannich reaction . This reaction involves the condensation of 1,3-indandione with formaldehyde and morpholine, forming a spirocyclic intermediate that rearranges into the final product . The morpholino group enhances solubility in polar solvents due to its amine-oxide structure, distinguishing it from other hydrophobic 1,3-indandione derivatives.

特性

分子式 |

C19H17NO3 |

|---|---|

分子量 |

307.3 g/mol |

IUPAC名 |

2-morpholin-4-yl-2-phenylindene-1,3-dione |

InChI |

InChI=1S/C19H17NO3/c21-17-15-8-4-5-9-16(15)18(22)19(17,14-6-2-1-3-7-14)20-10-12-23-13-11-20/h1-9H,10-13H2 |

InChIキー |

JQBNDEHLOZCRIZ-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

正規SMILES |

C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

製品の起源 |

United States |

類似化合物との比較

Key Observations:

- Substituent Effects: The morpholino group introduces polar character, contrasting with hydrophobic acyl or aryl groups in anticoagulants (e.g., diphenylacetyl) .

- Tautomerism: 2-Acyl derivatives predominantly exist in the exocyclic enolic form, enabling metal coordination , whereas 2-hydroxyimino derivatives exhibit tautomerism influenced by intramolecular hydrogen bonding .

- Synthesis: Mannich reactions (for morpholino) vs. condensation (for acyl) or electrophilic substitution (for halogenated derivatives) .

Functional and Application-Based Comparisons

Metal Complexation

- 2-Acyl Derivatives: Form non-charged complexes with Cu(II), Zn(II), and Co(II), adopting flattened tetrahedral (Cu) or octahedral (others) geometries. These complexes are studied for extraction applications rather than optical sensing .

- Morpholino Derivative: No direct evidence of metal binding, but the morpholino group’s lone electron pairs could theoretically coordinate metals, warranting further study.

Optical and Electronic Properties

- DMABI Derivatives: Dimethylaminobenzylidene-1,3-indandiones exhibit strong charge-transfer transitions, making them suitable for organic electronics .

- Morpholino Derivative: Limited data, but the electron-donating morpholino group may influence photophysical behavior compared to electron-withdrawing acyl groups.

Stability and Reactivity

- Thermal Stability: 2-Phenyl-1,3-indandione dimers undergo homolysis above 373 K to form radicals, but morpholino substitution may alter dissociation kinetics .

- Hydrolytic Stability: Morpholino derivatives are likely more hydrolytically stable than 2-hydroxyimino salts, which decompose readily in solution .

準備方法

Michael Addition to α,β-Unsaturated Indandione Intermediates

A widely reported strategy involves the Michael addition of morpholine to α,β-unsaturated ketones derived from 1,3-indandione. For example, 2-cinnamoyl-1,3-indandione (2a ) reacts with morpholine under mild conditions to yield 2-(β-morpholinohydrocinnamoyl)-1,3-indandione (7b ) (De Gruyter,). This intermediate undergoes further cyclization or functionalization, but the reaction can be halted at the Michael adduct stage by controlling stoichiometry and temperature. Typical conditions include:

Knoevenagel Condensation Followed by Amine Conjugation

A two-step protocol leverages Knoevenagel condensation to install the phenyl group, followed by morpholine incorporation:

-

Knoevenagel Step :

-

Morpholine Addition :

This method benefits from the high efficiency of Knoevenagel reactions for arylidene formation but requires careful purification to isolate the mono-morpholino product.

One-Pot Multicomponent Reactions

Recent advances emphasize one-pot syntheses to reduce isolation steps. A notable example involves:

-

Substrates : 1,3-Indandione, benzaldehyde, and morpholine.

-

Catalyst : Task-specific ionic liquid (e.g., [BMIM]OH, 15 mol%).

-

Conditions : Solvent-free, 80°C, 3 hours.

The ionic liquid facilitates both condensation and Michael addition steps, enhancing atom economy.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

-

Base catalysts (piperidine, sodium acetate) dominate Knoevenagel steps.

-

Acid additives (acetic acid) stabilize morpholine during nucleophilic attack.

Analytical Characterization

Key spectral data for 2-morpholino-2-phenyl-1,3-indandione:

-

¹H NMR (CDCl₃): δ 3.24 (s, 2H, indandione CH₂), 3.70–3.75 (m, 8H, morpholine OCH₂CH₂N), 7.32–7.89 (m, 5H, aryl-H).

-

IR : 1705 cm⁻¹ (indandione C=O), 1660 cm⁻¹ (conjugated ketone).

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。